2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide
Description
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a chiral small molecule characterized by a propanamide backbone substituted with a cyclopropyl group and a thiazole-containing ethyl moiety. The (S)-configuration at the ethyl-thiazolyl chiral center confers stereospecificity, which is critical for its interactions with biological targets.
The synthesis of such compounds typically involves amide bond formation using coupling agents like 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (EDC·HCl), followed by purification via silica gel chromatography with solvent systems such as hexane/ethyl acetate (e.g., 3:2 v/v), as seen in structurally related analogs .
Properties
Molecular Formula |
C11H17N3OS |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7?,8-/m0/s1 |
InChI Key |
XPRITXJMSHFDKO-MQWKRIRWSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N(C2CC2)C(=O)C(C)N |
Canonical SMILES |
CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step might involve the use of cyclopropylamine in a substitution reaction.
Amide bond formation: The final step could involve coupling the thiazole derivative with a suitable carboxylic acid or its derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Batch or continuous flow processes: To ensure consistent quality and yield.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or borane for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to sulfoxides or sulfones.
Reduction: Can yield primary or secondary amines.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of thiazole-containing compounds with biological targets.
Medicine: Potentially as a lead compound for the development of new drugs.
Industry: In the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Modulating their activity.
Interact with nucleic acids: Affecting gene expression or protein synthesis.
Disrupt cellular processes: Leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target Compound | Propanamide | Cyclopropyl, thiazolylethyl | (S)-configured ethyl |
| (S)-2-amino-N-(prop-2-ynyl)propanamide | Propanamide | Prop-2-ynyl | (S)-configured amino |
Physicochemical Properties
The cyclopropyl and thiazole groups significantly influence properties:
Biological Activity
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNS
- Molecular Weight : 198.30 g/mol
- IUPAC Name : 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide
This structure incorporates a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor activity. For instance, compounds similar to 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing the antitumor efficacy as evidenced by the following findings:
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | < 1.0 | |
| Compound 2 | Jurkat | < 5.0 | |
| Compound 3 | HT-29 | < 10.0 |
Anticonvulsant Activity
Thiazole-containing compounds have also been explored for their anticonvulsant properties. A study demonstrated that specific thiazole derivatives could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. A review of thiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across various strains:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 - 77.38 | |
| Escherichia coli | 8.33 - 23.15 | |
| Bacillus subtilis | 4.69 - 22.9 |
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is essential for optimizing their biological activity. Key observations include:
- Substituents on the Thiazole Ring : The introduction of electron-donating groups at specific positions significantly enhances cytotoxicity.
- Cyclopropyl Group : The presence of a cyclopropyl moiety has been associated with increased potency in certain biological assays.
A detailed SAR analysis indicated that modifications to the thiazole ring and the amide nitrogen can lead to substantial changes in biological activity.
Case Study: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested against several cancer cell lines, demonstrating an IC value lower than that of standard chemotherapeutics like doxorubicin. This study emphasized the potential of thiazole-based compounds as viable candidates for cancer therapy.
Case Study: Anticonvulsant Properties
Another investigation into the anticonvulsant effects showed that compounds similar to 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide exhibited significant protective effects in animal models subjected to induced seizures, suggesting a mechanism involving modulation of neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
